molecular formula C7H6ClFO B1592068 (2-Chloro-3-fluorophenyl)methanol CAS No. 96516-32-4

(2-Chloro-3-fluorophenyl)methanol

Cat. No. B1592068
CAS RN: 96516-32-4
M. Wt: 160.57 g/mol
InChI Key: KHRLIQXQMVPXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.58 and is typically stored at room temperature . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(2-Chloro-3-fluorophenyl)methanol” is 1S/C7H6ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Chloro-3-fluorophenyl)methanol” is a solid substance with a molecular weight of 160.58 . It is typically stored at room temperature .

Scientific Research Applications

Synthesis Methods and Applications

  • Synthesis via Palladium Catalyzed C-H Halogenation: (6-Amino-2-chloro-3-fluorophenyl)methanol has been synthesized through both traditional methods and palladium catalyzed iterative C-H halogenation reactions. The latter approach offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity (Sun, Sun, & Rao, 2014).

Interaction with Biological Membranes

  • Impact on Lipid Dynamics in Biological and Synthetic Membranes: Methanol, a common solubilizing agent for studying transmembrane proteins/peptides, significantly influences lipid dynamics. For instance, in biological and synthetic membranes, increasing methanol concentrations can enhance lipid mixing and transfer, impacting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Chemical Properties and Interactions

  • Refractive Indices in Solvent Mixtures: The refractive indices of a similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, in methanol and benzene mixtures, have been measured to determine various properties such as molar refraction, polarizability constant, and internal pressure. This research helps understand the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).

Crystallography and Structural Analysis

  • Crystal Structure Analysis: The crystal structure of similar compounds like nuarimol, which contains the (2-chlorophenyl)(4-fluorophenyl) group, has been analyzed. Such studies reveal details about molecular interactions and the arrangement of molecules in crystalline forms (Kang, Kim, Park, & Kim, 2015).

Safety And Hazards

“(2-Chloro-3-fluorophenyl)methanol” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(2-chloro-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLIQXQMVPXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604016
Record name (2-Chloro-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-fluorophenyl)methanol

CAS RN

96516-32-4
Record name 2-Chloro-3-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96516-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-3-fluorophenyl)methanol
Reactant of Route 2
(2-Chloro-3-fluorophenyl)methanol
Reactant of Route 3
(2-Chloro-3-fluorophenyl)methanol
Reactant of Route 4
(2-Chloro-3-fluorophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Chloro-3-fluorophenyl)methanol
Reactant of Route 6
(2-Chloro-3-fluorophenyl)methanol

Citations

For This Compound
3
Citations
XY Sun, YH Sun, Y Rao - Chinese Chemical Letters, 2014 - Elsevier
(6-Amino-2-chloro-3-fluorophenyl)methanol is prepared through both traditional methods and palladium catalyzed iterative Csingle bondH halogenation reactions. In comparison to …
Number of citations: 3 www.sciencedirect.com
M Ichikawa, A Yokomizo, M Itoh, K Sugita… - Bioorganic & medicinal …, 2011 - Elsevier
To obtain small and efficient small molecule squalene synthase inhibitors, a flexible 2-aminobenzhydrol open form structure was designed and showed potent inhibitory activity …
Number of citations: 27 www.sciencedirect.com
市川正則 - (No Title), 2014 - repository.dl.itc.u-tokyo.ac.jp
近年, 欧米型の食生活の広まりと人口の高齢化により, 動脈硬化や冠動脈疾患そして脳卒中などの血管疾患が世界中で増加している. 本邦における死因の 3 割は, 脳および心臓の血管で起こる循環…
Number of citations: 6 repository.dl.itc.u-tokyo.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.